Cas no 2228074-24-4 (rac-2-(1R,2R)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclohexylacetic acid)

rac-2-(1R,2R)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclohexylacetic acid structure
2228074-24-4 structure
商品名:rac-2-(1R,2R)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclohexylacetic acid
CAS番号:2228074-24-4
MF:C28H34N2O5
メガワット:478.579967975616
CID:5777950
PubChem ID:165765098

rac-2-(1R,2R)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclohexylacetic acid 化学的及び物理的性質

名前と識別子

    • 2228074-24-4
    • rac-2-[(1R,2R)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]cyclohexyl]acetic acid
    • EN300-1513528
    • rac-2-(1R,2R)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclohexylacetic acid
    • インチ: 1S/C28H34N2O5/c1-3-28(2,26(33)29-24-15-9-4-10-18(24)16-25(31)32)30-27(34)35-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h5-8,11-14,18,23-24H,3-4,9-10,15-17H2,1-2H3,(H,29,33)(H,30,34)(H,31,32)/t18-,24-,28?/m1/s1
    • InChIKey: FKNIBKQGWABJMU-GDTQIYBGSA-N
    • ほほえんだ: O=C(C(C)(CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N[C@@H]1CCCC[C@@H]1CC(=O)O

計算された属性

  • せいみつぶんしりょう: 478.24677219g/mol
  • どういたいしつりょう: 478.24677219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 750
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.7

rac-2-(1R,2R)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclohexylacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1513528-10000mg
rac-2-[(1R,2R)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]cyclohexyl]acetic acid
2228074-24-4
10000mg
$8749.0 2023-09-27
Enamine
EN300-1513528-0.1g
rac-2-[(1R,2R)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]cyclohexyl]acetic acid
2228074-24-4
0.1g
$1791.0 2023-06-05
Enamine
EN300-1513528-2.5g
rac-2-[(1R,2R)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]cyclohexyl]acetic acid
2228074-24-4
2.5g
$3988.0 2023-06-05
Enamine
EN300-1513528-0.05g
rac-2-[(1R,2R)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]cyclohexyl]acetic acid
2228074-24-4
0.05g
$1709.0 2023-06-05
Enamine
EN300-1513528-2500mg
rac-2-[(1R,2R)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]cyclohexyl]acetic acid
2228074-24-4
2500mg
$3988.0 2023-09-27
Enamine
EN300-1513528-100mg
rac-2-[(1R,2R)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]cyclohexyl]acetic acid
2228074-24-4
100mg
$1791.0 2023-09-27
Enamine
EN300-1513528-1000mg
rac-2-[(1R,2R)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]cyclohexyl]acetic acid
2228074-24-4
1000mg
$2035.0 2023-09-27
Enamine
EN300-1513528-5000mg
rac-2-[(1R,2R)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]cyclohexyl]acetic acid
2228074-24-4
5000mg
$5900.0 2023-09-27
Enamine
EN300-1513528-10.0g
rac-2-[(1R,2R)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]cyclohexyl]acetic acid
2228074-24-4
10g
$8749.0 2023-06-05
Enamine
EN300-1513528-500mg
rac-2-[(1R,2R)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]cyclohexyl]acetic acid
2228074-24-4
500mg
$1954.0 2023-09-27

rac-2-(1R,2R)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclohexylacetic acid 関連文献

rac-2-(1R,2R)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclohexylacetic acidに関する追加情報

Introduction to Rac-2-(1R,2R)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclohexylacetic Acid (CAS No. 2228074-24-4)

Rac-2-(1R,2R)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclohexylacetic acid, identified by its CAS number 2228074-24-4, is a sophisticated compound that has garnered significant attention in the field of chemical and biomedical research. This molecule, characterized by its complex structural framework, represents a pinnacle of synthetic chemistry and has promising applications in various therapeutic domains.

The structural composition of Rac-2-(1R,2R)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclohexylacetic acid incorporates several key functional groups that contribute to its unique chemical properties. The presence of a cyclohexylacetic acid moiety provides a rigid scaffold, enhancing the molecule's stability and bioavailability. Additionally, the ((9H-fluoren-9-yl)methoxycarbonyl)amino group introduces a fluorinated aromatic ring, which is known for its ability to improve metabolic stability and binding affinity in drug molecules.

In recent years, there has been a surge in research focusing on the development of novel chiral compounds for pharmaceutical applications. The enantiomeric purity of Rac-2-(1R,2R)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclohexylacetic acid makes it an attractive candidate for such studies. Chiral drugs often exhibit distinct pharmacological profiles compared to their racemic counterparts, making them more effective and less likely to cause adverse side effects.

The utility of this compound extends to its potential role as an intermediate in the synthesis of more complex pharmacological agents. The versatility of its structural features allows for modifications that can tailor its biological activity towards specific therapeutic targets. For instance, researchers have explored its potential in developing inhibitors for enzymes involved in inflammatory pathways, leveraging its ability to interact with biological receptors with high specificity.

Recent advancements in computational chemistry have enabled more accurate predictions of the pharmacokinetic properties of molecules like Rac-2-(1R,2R)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclohexylacetic acid. These simulations have highlighted its favorable solubility profile and predicted bioavailability, suggesting that it could be a viable candidate for oral administration. Such insights are crucial in drug development pipelines, as they can significantly reduce the time and resources required to bring a new therapeutic agent to market.

The synthesis of this compound also showcases the ingenuity of modern synthetic organic chemistry. The multi-step process involves intricate reactions that require precise control over reaction conditions to achieve high yields and purity. Techniques such as asymmetric hydrogenation and chiral auxiliary utilization play pivotal roles in constructing the desired stereochemistry. These methodologies not only highlight the synthetic prowess but also underscore the importance of innovation in chemical manufacturing.

In conclusion, Rac-2228074-24-4, with its complex structure and promising biological properties, represents a significant advancement in medicinal chemistry. Its potential applications in drug development, coupled with the sophisticated synthetic strategies employed in its creation, make it a compound of great interest to researchers worldwide. As the field continues to evolve, further exploration into the therapeutic possibilities of this molecule is warranted.

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